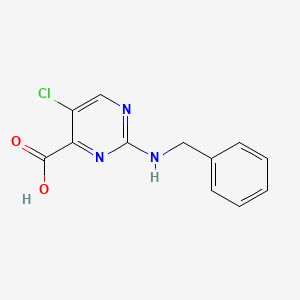

2-(苯甲氨基)-5-氯嘧啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Pyrimidine is a basic aromatic ring structure that is found in several important biomolecules, including thiamine and uracil. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .

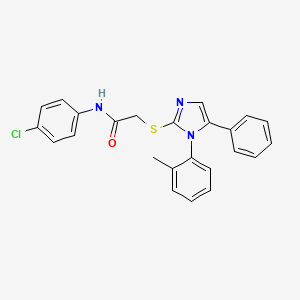

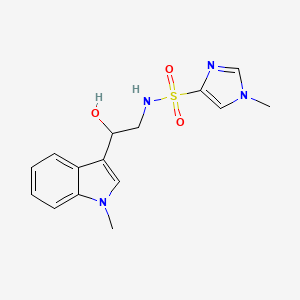

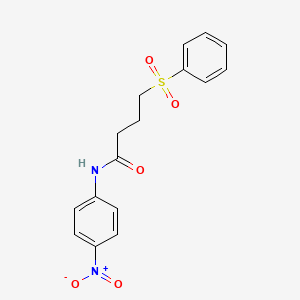

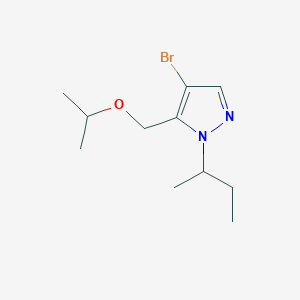

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the aromatic benzyl and pyrimidine rings, along with the carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

As an amine, benzylamine can participate in a variety of reactions, including alkylation, acylation, and the formation of amides . Pyrimidines can undergo reactions at several positions on the ring, depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学研究应用

化学选择性合成

Seto 和 Kohno (2009) 开发了一种有效的方法,可在 6-(苯甲氨基)-4-氯-2-(甲基亚磺酰基)嘧啶-5-羧酸甲酯的 C2 上引入各种烷基胺。甲基亚磺酰基与氯原子对胺进行化学选择性取代,从而合成具有生物学意义的 2-烷基氨基-4,6-二取代嘧啶-5-羧酸 (Seto & Kohno, 2009).

晶体结构中的嘧啶和氨基嘧啶衍生物

Balasubramani 等人 (2007) 研究了嘧啶甲苯磺酸单水合物和 2-氨基-4,6-二甲基嘧啶硫水杨酸二水合物的晶体结构。这些结构揭示了嘧啶和氨基嘧啶衍生物(包括类似于 2-(苯甲氨基)-5-氯嘧啶-4-羧酸的化合物)在形成晶体结构中的氢键基序和碱基配对中的重要性 (Balasubramani, Muthiah, & Lynch, 2007).

生化转化

Cusack、Shaw 和 Logemann (1980) 描述了涉及乙基和苄基 5-氨基-1-(2-吡啶基)咪唑-4-羧酸盐的生化转化。这些转化提供了对嘌呤核苷酸从头生物合成的见解,与类似于 2-(苯甲氨基)-5-氯嘧啶-4-羧酸的化合物相关 (Cusack, Shaw, & Logemann, 1980).

咪唑并嘧啶和氨基吲哚衍生物的合成

Marjani 和 Khalafy (2010) 探索了乙基 5-氧代-3-芳基氨基-2,5-二氢异恶唑-4-羧酸盐与 2-氯嘧啶的反应,导致在 N-2 上取代有嘧啶环的异恶唑酮。此过程涉及与 2-(苯甲氨基)-5-氯嘧啶-4-羧酸结构相关的化合物,对于合成咪唑并嘧啶和氨基吲哚衍生物非常重要 (Marjani & Khalafy, 2010).

蛋白激酶 CK2 抑制剂的开发

Battistutta 等人 (2011) 研究了 5-(3-氯苯基氨基)苯并[c][2,6]萘啶-8-羧酸 (CX-4945),这是一种用于癌症治疗的蛋白激酶 CK2 抑制剂。他们的研究强调了嘧啶衍生物(类似于 2-(苯甲氨基)-5-氯嘧啶-4-羧酸)在开发高选择性激酶抑制剂中的重要性 (Battistutta et al., 2011).

作用机制

未来方向

属性

IUPAC Name |

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJBUZJOJNGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)

![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)

methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)